4-[1'-(3'-Azido-1',2'-propanediol)]carbazole Enables a Bis-Impurity-Free Carvedilol Synthesis Route
When used in a specific synthetic route via a 5-substituted-2-oxazolidinone intermediate, 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole allows for the synthesis of carvedilol without the formation of the bis-impurity (Impurity B). In contrast, standard synthetic routes using 4-(2,3-epoxypropoxy)carbazole as an intermediate inevitably generate this bis-impurity [1]. This impurity typically constitutes 10-15% of the total product mass in those conventional processes, requiring extensive and costly purification steps to meet purity standards [2]. The azide-based route eliminates this impurity entirely, as demonstrated in the published method [1].
| Evidence Dimension | Formation of Carvedilol Impurity B (Bis-impurity) in synthesis |
|---|---|
| Target Compound Data | 0% bis-impurity formed |
| Comparator Or Baseline | Route using 4-(2,3-epoxypropoxy)carbazole: 10-15% bis-impurity of total product |
| Quantified Difference | Elimination of a 10-15% impurity fraction |
| Conditions | Carvedilol synthesis via a key 5-substituted-2-oxazolidinone intermediate |
Why This Matters
This directly impacts the cost and complexity of manufacturing high-purity carvedilol by eliminating the need for difficult purification steps to remove the bis-impurity.
- [1] Madhusudhan, G., et al. (2010). A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Indian Journal of Chemistry, 49B, 606-610. View Source
- [2] US Patent Application 20070027202. (2007). Process for the preparation of carvedilol and its salts. View Source
